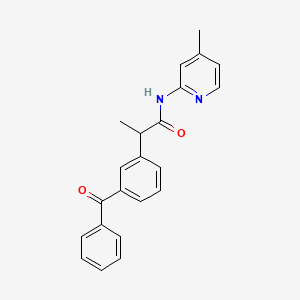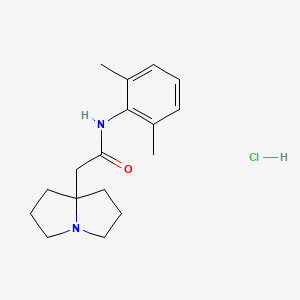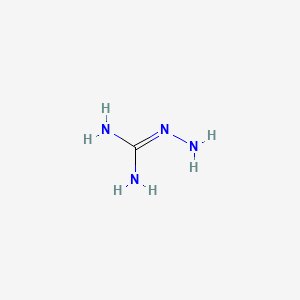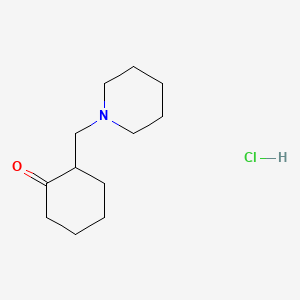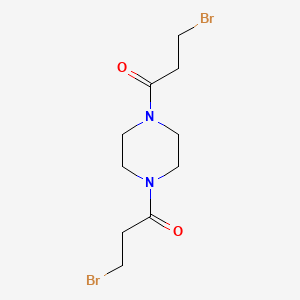
ピポブロマン
概要
説明
作用機序
ピポブロマンは、DNAをアルキル化することによってその効果を発揮し、DNA合成の阻害と最終的な細胞死につながります . この化合物は、DNA分子にアルキル基を導入し、架橋と鎖の切断を引き起こします . これは、DNAの複製と転写を防ぎ、最終的にアポトーシスにつながります .
類似の化合物との比較
類似の化合物
シクロホスファミド: がん治療で使用される別のアルキル化剤です.
クロラムブシル: 同様の作用機序を持つアルキル化剤です.
メルファラン: 多発性骨髄腫および卵巣がんの治療に使用されます.
ピポブロマンの独自性
ピポブロマンは、真性多血症および本態性血小板血症の治療における特定の用途により独特です . 血小板数を効果的に減らし、最小限の副作用で疾患の進行を抑制する能力は、貴重な治療薬となっています .
科学的研究の応用
Pipobroman has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of polycythemia vera and essential thrombocythemia.
Industry: Utilized in the development of new antineoplastic agents and therapeutic strategies.
生化学分析
Biochemical Properties
Pipobroman’s role in biochemical reactions is thought to be due to its structural similarity with other DNA alkylating agents . It is believed to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .
Cellular Effects
Pipobroman has shown clinical activity against polycythemia vera and essential thrombocythemia . The mechanism of action is uncertain, but it is thought to alkylate DNA, disrupting DNA synthesis and leading to cell death .
Molecular Mechanism
Due to its structural similarity with other DNA alkylating agents, it is thought to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .
Temporal Effects in Laboratory Settings
Long-term control of essential thrombocythaemia (ET) patients who had, at diagnosis, one or more of the following currently known risk factors for thrombosis or haemorrhage (high-risk patients): age > 60 years, history of thrombosis or haemorrhage, platelets > 1000 ́ 109/l has been achieved with Pipobroman .
準備方法
合成経路と反応条件
ピポブロマンは、ピペラジン誘導体の臭素化によって合成されます。 このプロセスには、制御された条件下でピペラジンを3-ブロモプロピオニルクロリドと反応させて1,4-ビス(3-ブロモプロピオニル)ピペラジンを生成することが含まれます .
工業生産方法
ピポブロマンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスには、化合物の整合性と有効性を維持するための厳格な品質管理措置が含まれます .
化学反応の分析
反応の種類
ピポブロマンは、次のようないくつかのタイプの化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたピペラジン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
科学研究アプリケーション
ピポブロマンは、次のようないくつかの科学研究アプリケーションを持っています。
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent with similar mechanisms of action.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness of Pipobroman
Pipobroman is unique due to its specific application in treating polycythemia vera and essential thrombocythemia . Its ability to effectively reduce platelet counts and control disease progression with minimal side effects makes it a valuable therapeutic agent .
特性
IUPAC Name |
3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFOOCLYDNZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023485 | |
| Record name | Pipobroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known. | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
54-91-1 | |
| Record name | Pipobroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipobroman [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pipobroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pipobroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipobroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOBROMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q99RDT97R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C, 106-107 °C | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although the exact mechanism of action remains to be fully elucidated, 1,4-Bis(3'-bromopropionyl)piperazine is believed to act as an alkylating agent. [] It is proposed to alkylate DNA, disrupting DNA replication and ultimately leading to cell death. []
ANone: Alkylation by 1,4-Bis(3'-bromopropionyl)piperazine can cause various types of DNA damage, including cross-linking of DNA strands, preventing them from separating for replication and transcription. This damage triggers cell cycle arrest and, if severe enough, activates programmed cell death pathways.
ANone: The molecular formula of 1,4-Bis(3'-bromopropionyl)piperazine is C10H16Br2N2O2. Its molecular weight is 356.06 g/mol.
A: Yes, proton nuclear magnetic resonance (PMR) spectroscopy has been used to quantitatively determine 1,4-Bis(3'-bromopropionyl)piperazine content in tablet formulations. [] Deuterated chloroform is a suitable solvent for PMR analysis of this compound. []
ANone: Specific stability data for 1,4-Bis(3'-bromopropionyl)piperazine under various conditions isn't extensively discussed in the provided research.
ANone: The research focuses primarily on the clinical use of 1,4-Bis(3'-bromopropionyl)piperazine, and detailed information about its formulation strategies is limited.
A: 1,4-Bis(3'-bromopropionyl)piperazine is typically administered orally. [] Dosage regimens vary depending on the condition being treated and individual patient response. [, ]
ANone: Details regarding the specific metabolic pathways and excretion routes of 1,4-Bis(3'-bromopropionyl)piperazine are not extensively discussed in the research provided.
A: 1,4-Bis(3'-bromopropionyl)piperazine has been investigated for its efficacy in treating polycythemia vera (PV) [, , , , , , , , , , , , , , ] and essential thrombocythemia (ET). [, , , , , , , , , , , ]
A: Research indicates that 1,4-Bis(3'-bromopropionyl)piperazine can achieve hematologic remission in a high percentage of PV patients. [, , ] One study reported a 92% remission rate in previously untreated patients after a median of 12 weeks. []
ANone: Specific resistance mechanisms to 1,4-Bis(3'-bromopropionyl)piperazine in PV or ET are not extensively discussed in the research provided.
ANone: The provided research does not provide detailed information on cross-resistance patterns between 1,4-Bis(3'-bromopropionyl)piperazine and other drugs.
A: Long-term use of 1,4-Bis(3'-bromopropionyl)piperazine, like other alkylating agents, has been associated with a risk of developing acute myeloid leukemia (AML). [, , , , , , , , ]
A: Research suggests that 1,4-Bis(3'-bromopropionyl)piperazine was used as a treatment option for PV and ET as early as the 1970s. [, ] It was explored as an alternative to radioactive phosphorus (32P) and other alkylating agents, particularly in younger patients. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



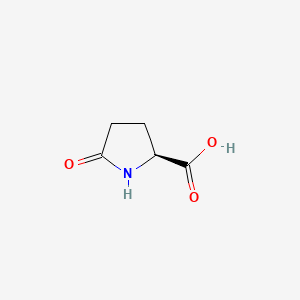
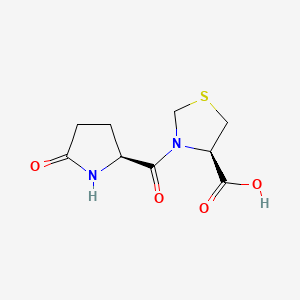
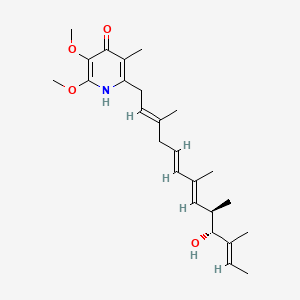


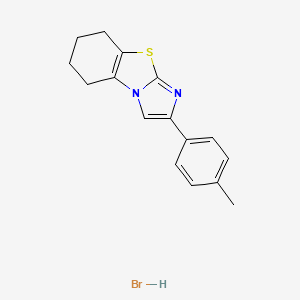
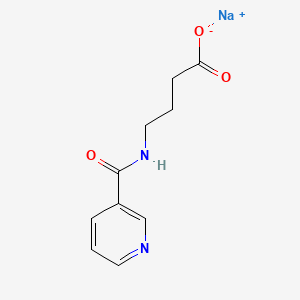
![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)
